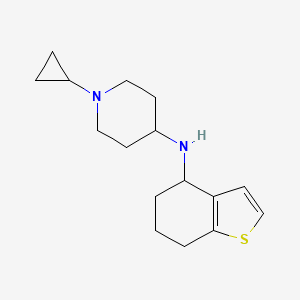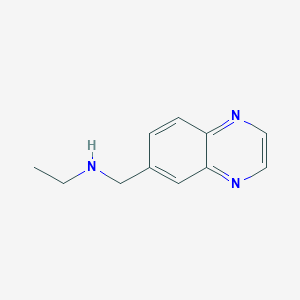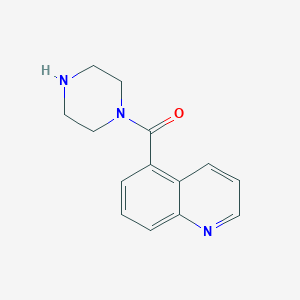
Piperazin-1-yl(quinolin-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazin-1-yl(quinolin-5-yl)methanone, also known as PQM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PQM has been found to possess a range of biological activities, including antitumor, antifungal, and antibacterial properties.
Mécanisme D'action
The mechanism of action of Piperazin-1-yl(quinolin-5-yl)methanone is not fully understood. However, studies have shown that it may act by inhibiting the activity of enzymes involved in DNA synthesis and repair, leading to the death of cancer cells. Piperazin-1-yl(quinolin-5-yl)methanone has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
Piperazin-1-yl(quinolin-5-yl)methanone has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Piperazin-1-yl(quinolin-5-yl)methanone has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes. Additionally, Piperazin-1-yl(quinolin-5-yl)methanone has been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Piperazin-1-yl(quinolin-5-yl)methanone in lab experiments is its high purity and yield, which makes it suitable for use in a range of assays. Piperazin-1-yl(quinolin-5-yl)methanone has also been found to be stable under a range of conditions, making it a reliable reagent for use in experiments. However, one limitation of using Piperazin-1-yl(quinolin-5-yl)methanone is its potential toxicity, which may limit its use in certain assays.
Orientations Futures
There are several future directions for the study of Piperazin-1-yl(quinolin-5-yl)methanone. One area of interest is the development of new drugs based on the structure of Piperazin-1-yl(quinolin-5-yl)methanone. Researchers are also exploring the use of Piperazin-1-yl(quinolin-5-yl)methanone in combination with other drugs to enhance its therapeutic effects. Additionally, there is ongoing research into the mechanism of action of Piperazin-1-yl(quinolin-5-yl)methanone, which may lead to a better understanding of its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of Piperazin-1-yl(quinolin-5-yl)methanone involves the reaction of 2-chloroquinoline-5-carbaldehyde with piperazine in the presence of a catalyst. The resulting product is then subjected to further reactions to yield the final compound. The synthesis of Piperazin-1-yl(quinolin-5-yl)methanone has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
Piperazin-1-yl(quinolin-5-yl)methanone has been extensively studied for its potential therapeutic applications. It has been found to possess antitumor activity against a range of cancer cell lines, including breast, prostate, and lung cancer. Piperazin-1-yl(quinolin-5-yl)methanone has also been shown to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new drugs to combat infectious diseases.
Propriétés
IUPAC Name |
piperazin-1-yl(quinolin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14(17-9-7-15-8-10-17)12-3-1-5-13-11(12)4-2-6-16-13/h1-6,15H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWOODOPJSBYIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=C3C=CC=NC3=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

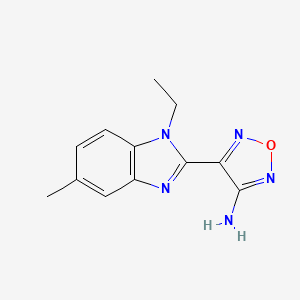

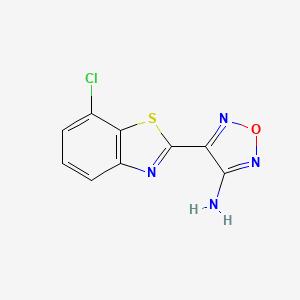
![2-[4-[(5-Chlorothiophen-2-yl)methyl]-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568137.png)
![2-[4-(5-Ethylthiophene-2-carbonyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568151.png)
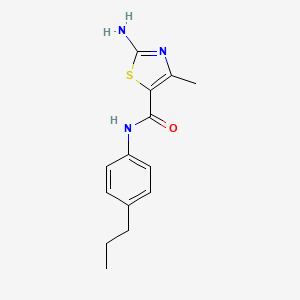
![2-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7568157.png)

![3-[2,3-dihydro-1H-inden-5-ylsulfonyl(ethyl)amino]butanoic acid](/img/structure/B7568161.png)
![3-[(4-Chloro-2-methoxyphenyl)sulfonyl-ethylamino]-2-methylpropanoic acid](/img/structure/B7568164.png)
![3-[Ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]butanoic acid](/img/structure/B7568170.png)
![3-[(3-Chloro-4-methoxyphenyl)sulfonyl-ethylamino]butanoic acid](/img/structure/B7568174.png)
